3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITROMIMEXHPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C3=C1CCC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323054 | |
| Record name | 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685107-07-7 | |
| Record name | 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrazoles with chlorinated intermediates under controlled conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired cyclic structure[{{{CITATION{{{_2{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chloro group at position 3 is highly reactive in cross-coupling and substitution reactions:
Example :
Under Pd catalysis, the chloro group reacts with aryl boronic acids to yield biaryl derivatives, enabling diversification for biological screening .
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
The fused pyrazolo-pyrimidine system participates in regioselective reactions:
- Electrophilic Aromatic Substitution :
- Oxidation of Dihydrocyclopenta :
Key Finding :
Microwave (MW) irradiation enhances reaction efficiency for cyclocondensation and substitution steps, reducing time from hours to minutes .
Multicomponent and Cycloaddition Reactions
The scaffold serves as a substrate for complex transformations:
| Reaction | Components | Outcome | Reference |
|---|---|---|---|
| Mannich Reaction | Aldehydes, amines | Aminoalkyl derivatives at position 5 | |
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic adducts |
Notable Example :
Intramolecular Diels-Alder reactions form tricyclic derivatives, useful in drug discovery .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as a lead compound for developing new anticancer drugs .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to modulate pathways involved in neuroinflammation and oxidative stress, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In preclinical studies, it showed promise in reducing neuronal cell death and improving cognitive function in animal models .
Biological Research Applications
Enzyme Inhibition Studies
The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it was found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response modulation and cancer immunotherapy . This inhibition could enhance the effectiveness of existing cancer therapies by preventing tumor immune evasion.
Material Science Applications
Polymer Development
In material science, the unique structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Research has shown that incorporating this compound into polymer matrices can improve their stability and performance under various environmental conditions .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits tumor cell proliferation; potential lead compound |
| Neuroprotection | Reduces neuronal cell death; improves cognitive function | |
| Biological Research | Enzyme inhibition | Inhibits IDO; may enhance cancer therapy effectiveness |
| Material Science | Polymer development | Improves mechanical/thermal properties of polymers |
Case Studies
-
Anticancer Efficacy Study
A study published in a peer-reviewed journal assessed the anticancer efficacy of derivatives based on this compound against various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations . -
Neuroprotective Mechanism Investigation
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study concluded that it significantly reduced markers of oxidative stress and inflammation .
Mechanism of Action
The mechanism by which 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares structural features, biological activity, and physicochemical properties of 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine with analogous derivatives:
Key Findings
Comparatively, 4-fluoro (6p) and 4-bromo () substituents on aryl rings show variable effects on potency and solubility .
Conformational Impact :
- The envelope conformation of the cyclopentane ring in the target compound facilitates π-π stacking and hydrogen bonding, critical for protein-ligand interactions .
- Dihedral angles between the aryl ring and pyrazolopyrimidine core (e.g., 3.6°–14.5° in ) influence binding pocket compatibility .
Synthetic Accessibility :
- The target compound’s synthesis likely requires halogenation at position 3, a step distinct from derivatives with aryl-ring substituents (e.g., 6m and 6p), which rely on Suzuki-Miyaura couplings .
Research Implications
- Medicinal Chemistry : The 3-chloro and 2,5-dimethyl groups offer a balance between reactivity and lipophilicity, positioning the compound as a scaffold for kinase inhibitors (e.g., TRK, TTK) .
- Structural Optimization : Substituting the cyclopentane ring with bulkier groups (e.g., methoxy) or polar moieties could modulate selectivity and pharmacokinetics .
- Crystallographic Insights : Hydrogen-bonding patterns in isostructural analogs () suggest strategies to enhance crystalline stability for formulation .
Biological Activity
Overview
3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolopyrimidine family, which has garnered attention due to its potential biological activities. This compound has a molecular formula of C₁₁H₁₂ClN₃ and a molecular weight of 221.69 g/mol. Its structure includes a chlorine atom and two methyl groups, which contribute to its unique chemical properties and biological interactions.
The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 by this compound disrupts the cell cycle progression from the G1 phase to the S phase. This action can lead to an antiproliferative effect in various cancer cell lines, making it a candidate for further drug development in oncology.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- In vitro Studies : Studies have shown that pyrazolopyrimidine derivatives can induce G0/G1 phase arrest in cancer cells or promote apoptosis. For example, triazolopyrimidine derivatives have demonstrated potent antiproliferative activity comparable to established anticancer drugs against various cancer cell lines .
| Compound Type | Activity | Reference |
|---|---|---|
| Pyrazolopyrimidine Derivatives | Induces G0/G1 arrest | |
| Triazolopyrimidine Complexes | Anticancer activity against multiple cell lines |
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial effects of related compounds. For example, triazolopyrimidine complexes showed strong antimicrobial and antibiofilm activities against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully elucidated. However, its interaction with CDK2 suggests potential for significant bioavailability and efficacy in therapeutic applications.
Case Studies
- Antiproliferative Activity : A study reported that pyrazolopyrimidine derivatives exhibit IC50 values indicating effective inhibition of tumor growth in various cancer types. For example, specific derivatives demonstrated IC50 values ranging from 27.6 μM to 43 μM against breast cancer cell lines .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds can act as nucleic acid intercalators and exhibit nuclease-like activities in the presence of oxidants such as hydrogen peroxide .
Q & A
Q. What are the established synthetic routes for 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone compounds. Key steps include:
- Michael-type addition followed by cyclization to form the pyrimidine ring .
- Use of catalysts (e.g., acidic or basic conditions) to optimize regioselectivity .
- Solvent selection (e.g., ethanol or methanol under reflux) and temperature control to maximize yield (60–70%) . Critical parameters : Reaction pH, temperature, and stoichiometric ratios of precursors significantly affect purity. Post-synthesis purification via crystallization or chromatography is essential .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Structural elucidation relies on:
- X-ray crystallography to determine bond lengths, dihedral angles, and hydrogen-bonding patterns (e.g., C–H⋯N interactions in cyclopenta-fused derivatives) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring conformations. For example, methyl groups at positions 2 and 5 show distinct splitting patterns .
- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .
Q. What biological screening assays are used to evaluate its pharmacological potential?
Common assays include:
- Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values calculated for dose-response relationships .
- Antimicrobial testing : Disk diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, with kinetic parameters (Km, Vmax) analyzed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl at position 3) enhances electrophilicity and target binding .
- Ring conformation analysis : Envelope puckering in the cyclopentane ring (Q = 0.45–0.55 Å) affects hydrophobic interactions with biological targets .
- Comparative bioassays : Testing analogs with modified aryl/heteroaryl substituents to identify critical pharmacophores .
Q. What computational methods are employed to predict binding modes and pharmacokinetic properties?
- Molecular docking : Simulates interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity risks .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
- Structural impurities : Use HPLC (purity >95%) and LC-MS to verify compound integrity .
- Target specificity : Validate mechanisms via knock-out models or competitive binding assays .
Methodological and Analytical Considerations
Q. What strategies ensure high purity and stability during storage?
- Chromatographic purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UV-Vis or NMR .
- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent hydrolysis .
Q. How are crystallographic data used to validate synthetic intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
